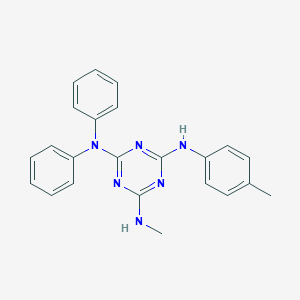![molecular formula C26H24N2O5 B413684 5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413684.png)
5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of vanillin to produce 5-nitrovanillin, which is then subjected to further reactions to introduce the necessary functional groups . The reaction conditions often include the use of concentrated nitric acid in glacial acetic acid for nitration, followed by various condensation and cyclization reactions under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield corresponding ketones or aldehydes, while reduction of the nitro group results in amines.
Scientific Research Applications
5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitrovanillin: A derivative of vanillin with a nitro group, used as a starting material for various syntheses.
4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone: An organic building block with similar functional groups.
Uniqueness
5-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactivity and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H24N2O5 |
|---|---|
Molecular Weight |
444.5g/mol |
IUPAC Name |
5-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C26H24N2O5/c1-26(2)12-17-21-15-7-5-4-6-14(15)8-10-18(21)27-23(22(17)20(30)13-26)16-9-11-19(29)25(33-3)24(16)28(31)32/h4-11,23,27,29H,12-13H2,1-3H3 |
InChI Key |
UQLVLFWQFRDLSF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=C(C=C5)O)OC)[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C(=C(C=C5)O)OC)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413605.png)
![3-(isobutylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B413606.png)
![N'-(bicyclo[4.1.0]hept-7-ylcarbonyl)-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B413607.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B413608.png)


![2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413615.png)
![N-[4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-(2,4-ditert-pentylphenoxy)butanamide](/img/structure/B413617.png)





